molecular formula C18H15N3O2S B5171596 2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

Cat. No. B5171596
M. Wt: 337.4 g/mol
InChI Key: PMGIWLNJBGUXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was initially developed as a kinase inhibitor for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action

TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of B-cells by blocking the B-cell receptor signaling pathway. TAK-659 also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. In addition, TAK-659 has been found to inhibit the migration of immune cells to inflammatory sites, reducing tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 has also been found to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic efficacy.

Future Directions

Several future directions for the development of TAK-659 have been proposed. One direction is the development of combination therapies with other kinase inhibitors to enhance the therapeutic efficacy of TAK-659. Another direction is the investigation of the potential of TAK-659 in the treatment of other diseases, such as solid tumors and viral infections. Furthermore, the development of biomarkers to predict the response to TAK-659 treatment is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions. TAK-659 acts as a selective inhibitor of BTK, blocking the activation of downstream signaling pathways and inhibiting B-cell proliferation and survival. TAK-659 has several biochemical and physiological effects, including the inhibition of cytokine production and immune cell migration. Although TAK-659 has limitations, its potential for therapeutic applications and future directions for research make it a promising candidate for drug development.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The first step involves the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The second step involves the reaction of N-acetyl-1-naphthylamine with 2-chloroacetyl chloride to form 2-acetylamino-1-(1-naphthyl)ethanone. The third step involves the reaction of 2-acetylamino-1-(1-naphthyl)ethanone with 3-cyanopyridine-2-thiol to form TAK-659.

properties

IUPAC Name

2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c19-9-15-14(8-17(23)21-18(15)24-10-16(20)22)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14H,8,10H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGIWLNJBGUXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.